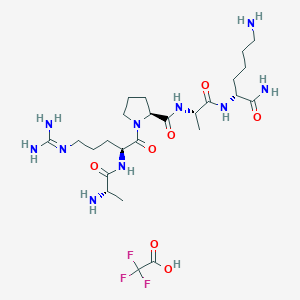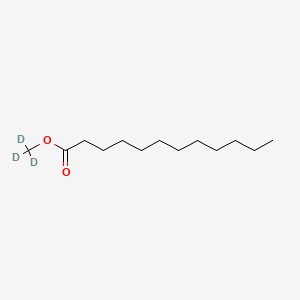
Methyl-d3 Laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-d3 Laurate is a deuterated form of methyl laurate, an ester derived from lauric acid and methanol. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which make it useful in various analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl-d3 Laurate is synthesized through an esterification reaction between lauric acid and deuterated methanol (methanol-d4). The reaction typically involves the use of a catalyst, such as sulfuric acid or ionic liquids like 1-methylimidazole hydrogen sulfate ([Hmim]HSO4) or 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO4) . The optimal conditions for this reaction include a methanol/lauric acid molar ratio of approximately 7:1, a reaction temperature of around 70°C, and a reaction time of about 2 hours .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient catalysts ensures high yield and purity. The process is optimized to minimize waste and energy consumption, making it economically viable.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl-d3 Laurate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, which are crucial in biodiesel production .
Common Reagents and Conditions:
Esterification: Lauric acid and deuterated methanol with a catalyst like [Hmim]HSO4 or [Hnmp]HSO4.
Hydrolysis: Water and a strong acid or base to break the ester bond.
Transesterification: Alcohols like methanol or ethanol with a base catalyst such as sodium methoxide.
Major Products:
Esterification: this compound.
Hydrolysis: Lauric acid and deuterated methanol.
Transesterification: Methyl esters and glycerol.
Wissenschaftliche Forschungsanwendungen
Methyl-d3 Laurate has a wide range of applications in scientific research:
Biology: Studied for its role in lipid metabolism and as a model compound in membrane studies.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the production of biodiesel and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of Methyl-d3 Laurate involves its interaction with biological membranes and enzymes. The deuterium atoms in the compound can alter its physical properties, such as its hydrophobicity and stability, which can affect its interaction with lipid bilayers and proteins. This makes it a valuable tool in studying membrane dynamics and enzyme kinetics .
Vergleich Mit ähnlichen Verbindungen
Methyl Laurate: The non-deuterated form, commonly used in similar applications but lacks the distinct NMR signals provided by deuterium.
Ethyl Laurate: Another ester of lauric acid, used in similar industrial applications but with different physical properties.
Lauric Acid: The parent fatty acid, used in various chemical reactions and industrial applications.
Uniqueness: Methyl-d3 Laurate’s uniqueness lies in its deuterium atoms, which make it particularly useful in NMR spectroscopy and other analytical techniques. This property allows for more precise studies of molecular interactions and dynamics .
Eigenschaften
Molekularformel |
C13H26O2 |
|---|---|
Molekulargewicht |
217.36 g/mol |
IUPAC-Name |
trideuteriomethyl dodecanoate |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3 |
InChI-Schlüssel |
UQDUPQYQJKYHQI-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)
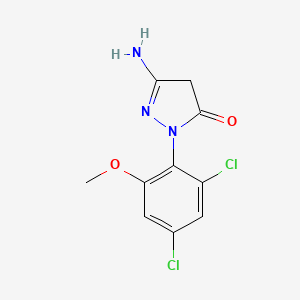
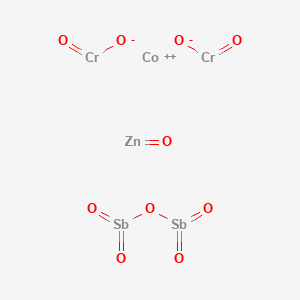

![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
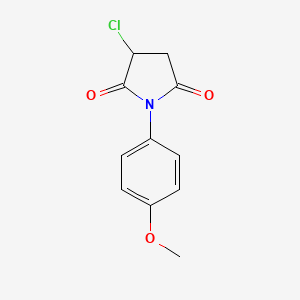
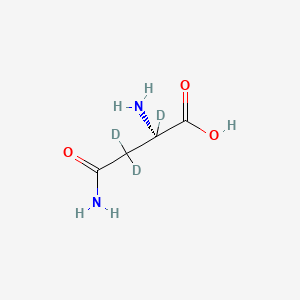
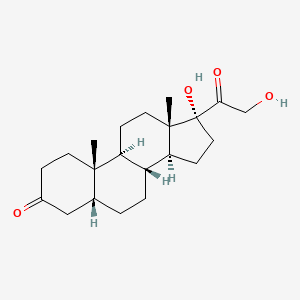
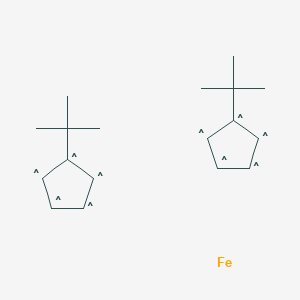
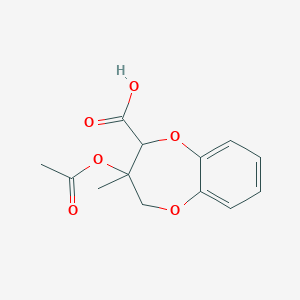
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
